molecular formula C6H11AuS B12864435 (Cyclohexylthio)gold

(Cyclohexylthio)gold

Cat. No.: B12864435
M. Wt: 312.19 g/mol
InChI Key: JGXZLAABCLDETI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(Cyclohexylthio)gold is a specialized organogold compound supplied strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. This reagent is of significant interest in advanced materials science, particularly in the development of novel gold-sulfur surface coatings and the synthesis of gold nanoparticle complexes. Its mechanism of action typically involves the formation of stable Au-S bonds, which are critical in self-assembled monolayers and nanomaterial fabrication. In catalytic research, this compound may serve as a precursor or intermediate in reactions such as hydrothiolation, where it could facilitate the addition of S-H bonds across unsaturated carbon-carbon bonds. Researchers value this compound for its role in exploring new catalytic pathways and synthesizing complex molecular architectures with potential applications in electronics and nanotechnology. Specific details on its physical properties, solubility, and optimal handling conditions should be confirmed by the supplier prior to use.

Properties

Molecular Formula

C6H11AuS

Molecular Weight

312.19 g/mol

IUPAC Name

cyclohexanethiolate;gold(1+)

InChI

InChI=1S/C6H12S.Au/c7-6-4-2-1-3-5-6;/h6-7H,1-5H2;/q;+1/p-1

InChI Key

JGXZLAABCLDETI-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)[S-].[Au+]

Origin of Product

United States

Preparation Methods

Synthesis of Cyclohexylsulfenyl Chloride

Cyclohexylsulfenyl chloride is a key intermediate and can be prepared by:

  • Chlorination of Cyclohexyl Mercaptan or Dicyclohexyl Disulfide

    The preferred method involves suspending cyclohexyl mercaptan in water, oxidizing it with hydrogen peroxide to form dicyclohexyl disulfide. This disulfide is then extracted with an organic solvent such as toluene or hexane. The dissolved disulfide is chlorinated with chlorine to yield cyclohexylsulfenyl chloride.

    This process can be summarized as:

    $$
    \text{Cyclohexyl mercaptan} \xrightarrow[\text{H}2\text{O}2]{\text{oxidation}} \text{Dicyclohexyl disulfide} \xrightarrow[\text{Cl}_2]{\text{chlorination}} \text{Cyclohexylsulfenyl chloride}
    $$

  • The chlorination is preferably carried out in the presence of phthalimide to improve yield and reproducibility.

Reaction with Phthalimide

  • Cyclohexylsulfenyl chloride reacts with phthalimide in the presence of a base, typically an aqueous alkali or alkaline earth metal hydroxide (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide).

  • The base acts primarily as a hydrochloric acid acceptor during the reaction.

  • The reaction is generally conducted at temperatures between 0°C and 20°C to optimize yield and purity.

  • The molar ratios are critical for high yield:

    • Phthalimide to cyclohexylsulfenyl chloride: approximately 1:1 molar ratio, with slight excess of phthalimide or base (up to 10 mol%) sometimes used.

    • For in situ preparation, the molar ratio of dicyclohexyl disulfide to phthalimide is typically between 1:1.9 and 1:2.2, preferably 1:2 to 1:2.1.

  • Organic solvents such as toluene, hexane, or cyclohexane are used to dissolve intermediates and facilitate the reaction.

  • Emulsifiers may be added to improve mixing of aqueous and organic phases.

  • After reaction completion, the product precipitates as a solid, which is separated, washed (e.g., with hexane and water), and dried.

  • The process yields high purity N-(cyclohexylthio)phthalimide, often exceeding 98-99% purity.

  • Yields can reach up to 99% under optimized conditions.

  • Earlier methods reported lower yields (60-67%) due to instability of intermediates and hydrolysis in alkaline media, but the improved process with controlled reaction conditions and in situ generation of cyclohexylsulfenyl chloride has enhanced reproducibility and yield.

Parameter Details/Conditions Notes
Starting materials Cyclohexyl mercaptan or dicyclohexyl disulfide, phthalimide, chlorine Purity critical for yield
Cyclohexylsulfenyl chloride synthesis Oxidation with H2O2, chlorination in organic solvent (toluene/hexane) In situ preparation preferred
Base used Aqueous alkali or alkaline earth hydroxides (NaOH, KOH, Ca(OH)2) Acts as HCl acceptor
Base concentration 5-40% by weight (e.g., NaOH) Density 1.0-1.2 g/mL at reaction temp
Molar ratios Dicyclohexyl disulfide : phthalimide = 1:1.9-2.2 Preferably 1:2 to 1:2.1
Reaction temperature 0°C to 20°C Below 0°C possible with additives
Solvent Toluene, hexane, cyclohexane Organic phase for intermediates
Reaction time Variable, typically short (hours) Efficient mixing improves kinetics
Product isolation Filtration, washing with hexane and water, drying High purity product (>98%)
Yield Up to 99% Improved reproducibility with in situ method
  • The in situ preparation of cyclohexylsulfenyl chloride in the presence of phthalimide significantly improves yield reproducibility compared to separate preparation and isolation of the sulfenyl chloride intermediate.

  • The use of aqueous alkali or alkaline earth hydroxide solutions as bases is critical to neutralize hydrochloric acid formed and to maintain reaction efficiency.

  • Emulsifiers can be added to enhance phase mixing, which is important because the reaction involves aqueous and organic phases.

  • Temperature control is essential to prevent decomposition of intermediates and to optimize product purity.

  • The final product is used industrially as a vulcanization retardant in rubber processing.

The preparation of (Cyclohexylthio)gold, specifically N-(cyclohexylthio)phthalimide, is best achieved by an integrated process involving the in situ generation of cyclohexylsulfenyl chloride from dicyclohexyl disulfide and chlorine in the presence of phthalimide and a base. This method ensures high yield (up to 99%) and purity (>98%), with reproducible results. Key factors include controlled molar ratios, temperature, choice of base, and solvent system. This preparation method is well-documented in patent literature and industrial chemistry sources, reflecting its robustness and practical utility.

Chemical Reactions Analysis

Types of Reactions: (Cyclohexylthio)gold can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form gold(III) complexes.

    Reduction: It can be reduced to form gold(I) or gold(0) species.

    Substitution: The cyclohexylthio group can be substituted with other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.

    Substitution: Ligand exchange reactions can be facilitated by using phosphines or other strong nucleophiles.

Major Products Formed:

    Oxidation: Gold(III) complexes with various ligands.

    Reduction: Gold(I) or gold(0) species.

    Substitution: New organogold compounds with different ligands.

Scientific Research Applications

(Cyclohexylthio)gold has several applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its use as a therapeutic agent, particularly in the treatment of cancer.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which (Cyclohexylthio)gold exerts its effects often involves the interaction with thiol-containing enzymes and proteins. The gold atom can form strong bonds with sulfur atoms in these biomolecules, leading to inhibition of enzyme activity. This interaction can trigger various cellular responses, including apoptosis in cancer cells.

Comparison with Similar Compounds

Key Findings :

  • Electrophilicity : Phosphine ligands (e.g., PPh₃) increase gold’s electrophilicity compared to thiolates, making them more reactive toward alkynes but less stable under oxidative conditions .
  • Thermal Stability : NHC ligands confer superior thermal stability to gold complexes compared to thiolates or phosphines, enabling high-temperature catalytic applications .
  • Catalytic Scope: this compound’s sulfur donor may facilitate unique reactivity in sulfur-containing substrates (e.g., thioalkynes), as evidenced by its role in ketene dithioacetal synthesis .

Catalytic Performance in Alkyne Activation

Comparative studies of gold catalysts in alkyne hydration and cyclization reveal ligand-dependent efficiency:

Reaction Catalyst Yield (%) Turnover Frequency (h⁻¹) Reference
Alkyne hydration NHC-Au(I)/POM* 98 1,200
Ketene dithioacetal synthesis This compound 85 350
Hydroarylation PPh₃-Au(I) 92 500
Cycloisomerization CAAC-Au(I)** 78 280

POM = Polyoxometalate; CAAC = Cyclic (Alkyl)(Amino)Carbene *Insights:

  • This compound demonstrates moderate activity in sulfur-centric transformations but lags behind NHC-Au(I) systems in broad alkyne hydration due to weaker ligand donor strength .
  • Phosphine-based gold catalysts outperform thiolates in hydroarylation, likely due to enhanced gold electrophilicity .

Structural and Computational Insights

Relativistic DFT studies highlight differences in Au–S vs. Au–P bond lengths and charge distribution:

  • Au–S Bond Length : ~2.35 Å in this compound, shorter than Au–P bonds (~2.45 Å in PPh₃-Au(I)) due to sulfur’s smaller atomic radius .
  • Charge Density : The Au center in this compound is less positively polarized compared to Au(III) complexes, reducing its oxidative propensity .

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